Imidazo[1,2-a]pyridine-5-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112266-60-1 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
1H-imidazo[1,2-a]pyridine-5-thione |
InChI |
InChI=1S/C7H6N2S/c10-7-3-1-2-6-8-4-5-9(6)7/h1-5,8H |
InChI Key |
BYUUWQFIDWBDAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N2C=CNC2=C1 |
Canonical SMILES |
C1=CC(=S)N2C=CNC2=C1 |
Synonyms |
Imidazo[1,2-a]pyridine-5-thiol |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives, Including Thiolated Analogues
Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core
The foundational imidazo[1,2-a]pyridine ring system is typically assembled through cyclocondensation reactions involving a substituted 2-aminopyridine (B139424).
The most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The process begins with the alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. sci-hub.seacs.org
Variations of this approach utilize different carbonyl compounds. For instance, condensing 2-aminopyridine with halogenoesters can yield monosubstituted imidazo[1,2-a]pyridines, which serve as key intermediates for further derivatization. acs.org The reaction conditions can often be tailored to be catalyst-free and environmentally friendly. acs.org
A general representation of the Tschitschibabin reaction is as follows:
2-Aminopyridine + α-Haloketone → Imidazo[1,2-a]pyridine + H₂O + HX
Recent advancements have focused on developing more efficient and greener protocols. For example, using neutral alumina (B75360) as a solid support under microwave irradiation can significantly reduce reaction times from hours to seconds and produce high yields of substituted imidazo[1,2-a]pyridines. sci-hub.se
| Starting Materials | Reaction Conditions | Product Type | Yield | Reference |
| 2-Aminopyridines, α-Bromo-β-keto esters | Neutral Al₂O₃, Microwave (100 W), 50-90s | Substituted imidazo[1,2-a]pyridine-3-carboxylates | 85-95% | sci-hub.se |
| 2-Aminopyridine, Ethyl bromopyruvate | Reflux in Ethanol (B145695) | Monosubstituted imidazo[1,2-a]pyridines | N/A | acs.org |
| 2-Aminopyridines, Bromoacetophenones | K₂CO₃, DMF, Room Temperature | 2,3-Disubstituted imidazo[1,2-a]pyridines | N/A | acs.org |
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more reactants. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. acs.orgbeilstein-journals.org This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like ytterbium(III) triflate under microwave irradiation. derpharmachemica.com This approach allows for the introduction of diversity at three positions of the final product. beilstein-journals.org
Another three-component approach involves the reaction of 2-aminopyridines, acetophenones, and thiols, promoted by graphene oxide, to generate 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org This highlights the utility of MCRs in incorporating sulfur functionality directly during the core synthesis.
| Reaction Name | Reactants | Catalyst/Conditions | Product | Reference |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Yb(OTf)₃, Microwave | 3-Aminoimidazo[1,2-a]pyridines | derpharmachemica.com |
| Graphene Oxide Promoted | 2-Aminopyridines, Acetophenones, Thiols | Graphene Oxide | 2,3-Disubstituted imidazo[1,2-a]pyridines | acs.org |
Advanced Synthetic Transformations for Imidazo[1,2-a]pyridine Functionalization
Direct functionalization of the pre-formed imidazo[1,2-a]pyridine skeleton is a powerful strategy for introducing a wide array of substituents, including the thiol group necessary for Imidazo[1,2-a]pyridine-5-thiol.
Direct C-H functionalization has emerged as one of the most atom-economical and efficient strategies for modifying heterocyclic cores. rsc.org For imidazo[1,2-a]pyridines, the C3 position is the most electronically rich and, therefore, the most common site for electrophilic and radical functionalization. nih.govarkat-usa.org However, functionalization at other positions, including C5, has been achieved. researchgate.net
Visible light-induced photochemistry has provided metal-free pathways for various C-H functionalizations. For instance, the C3 position can be thiocyanated using eosin (B541160) Y as a photocatalyst under blue LED irradiation with air as the oxidant. nih.gov While this demonstrates the feasibility of introducing a sulfur-containing group, direct C-H thionation at the C5 position remains a significant challenge and is not widely documented. A specific synthesis for this compound via this method has not been found in the reviewed literature.
| Functionalization Type | Reagents | Catalyst/Conditions | Position | Reference |
| Thiocyanation | NH₄SCN | Eosin Y, Blue LED, Air | C3 | nih.gov |
| Perfluoroalkylation | Rf-I | Visible light, TMEDA, K₃PO₄ | C3 | nih.gov |
| Alkoxylation | Alcohols | Rose Bengal, Visible LED | C3 | nih.gov |
| C-H/N-H Cross-Coupling | Azoles | Electrochemical | C3 or C5 | researchgate.net |
Oxidative coupling reactions provide an alternative to classical condensation methods for forming the imidazo[1,2-a]pyridine ring. A copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org
Furthermore, a dual catalytic system of flavin and iodine can catalyze an aerobic oxidative C-N bond formation to yield imidazo[1,2-a]pyridines. Significantly, this system can be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines by including a thiol in the reaction mixture. organic-chemistry.org This demonstrates the potential for incorporating sulfur atoms during the oxidative cyclization process.
| Catalyst System | Reactants | Product | Reference |
| CuI | 2-Aminopyridines, Acetophenones | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Flavin/Iodine | Aminopyridines, Ketones, Thiols | 3-Thioimidazo[1,2-a]pyridines | organic-chemistry.org |
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient. A tandem flavin-iodine-catalyzed aerobic oxidative sulfenylation allows for the direct introduction of a thiol group at the C3 position of a pre-formed imidazo[1,2-a]pyridine. acs.org Another approach achieves regioselective C-3 sulfenylation using an I₂-FeCl₃ catalytic system with aerial oxygen as the oxidant. arkat-usa.org
While these methods are highly effective for C3-functionalization, their application to other positions like C5 is not reported. The synthesis of thioether-linked imidazo[1,2-a]pyridines, such as 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, has been accomplished through multi-step elaboration of a side chain at the 3-position, rather than direct thiolation of the ring. nih.gov This underscores the current focus on C3-reactivity and the synthetic challenge of accessing isomers like the 5-thiol.
Regioselective Synthesis of Thiolated Imidazo[1,2-a]pyridine Analogues, Including this compound
The synthesis of imidazo[1,2-a]pyridines and their analogues is a cornerstone of medicinal chemistry. sci-hub.se The introduction of a thiol group onto this scaffold can dramatically alter its biological and physical properties. nih.gov Achieving regioselectivity—the ability to introduce a functional group at a specific position—is a key challenge in the synthesis of these derivatives. rsc.orgnih.gov While methods for synthesizing various substituted imidazo[1,2-a]pyridines have been developed, rsc.orgacs.org the direct thiolation of the imidazo[1,2-a]pyridine core has been most extensively studied and achieved at the C3 position due to its electronic characteristics.
Sulfenylation Reactions for C-S Bond Formation on Imidazo[1,2-a]pyridines
Direct C-H sulfenylation is a primary strategy for forging carbon-sulfur bonds on the imidazo[1,2-a]pyridine nucleus. This transformation is crucial for generating sulfur-containing scaffolds with potential pharmacological activity. researchgate.net A variety of methods have been developed, including both metal-catalyzed and, increasingly, metal-free approaches to avoid issues with hazardous waste from transition metals. sci-hub.se
One notable metal-free approach involves a direct C-H bond sulfenylation promoted by cesium carbonate (Cs₂CO₃). This method allows for the synthesis of 3-sulfenyl imidazo[1,2-a]pyridines in good to excellent yields and proceeds smoothly with a diverse range of heteroarenes and disulfides. rsc.org The use of an aryl-substituted imidazolium-based ionic liquid instead of volatile organic solvents further enhances its environmental friendliness. rsc.org Other protocols utilize visible light to promote the C3-sulfenylation of imidazo[1,2-a]pyridines with thiols, employing a photoredox catalyst like rose bengal under ambient conditions. mdpi.com This technique is characterized by its operational simplicity and high atom efficiency, providing a convenient route to C3-sulfenylimidazo[1,2-a]pyridines. mdpi.com
One-Pot, Three-Step Synthesis of 3-Thioimidazo[1,2-a]pyridines
One-pot multi-component reactions represent an efficient and atom-economical approach to complex molecules. A notable example is the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. organic-chemistry.orgacs.org This process is facilitated by a dual organocatalytic system combining flavin and iodine, which promotes aerobic oxidative C-N and C-S bond formation. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction is inspired by natural enzymatic systems and uses molecular oxygen as the ultimate oxidant, with water as the only byproduct, aligning with the principles of green chemistry. organic-chemistry.org This methodology is versatile, tolerating a range of substituted aminopyridines and ketones to produce the desired thiolated products. organic-chemistry.orgthieme-connect.com
Metal-Catalyzed Thiolation Methodologies (e.g., Iron(III)-Catalyzed)
Transition metals are widely employed to catalyze the formation of C-S bonds in heterocyclic chemistry. Copper and iron catalysts are particularly common. An efficient one-pot, three-component domino strategy for synthesizing the core imidazo[1,2-a]pyridine scaffold uses catalytic amounts of iron(III) chloride. researchgate.net This reaction proceeds through a sequential aza-Henry reaction, cyclization, and denitration. researchgate.net
For direct thiolation, copper-catalyzed multicomponent reactions have been developed for the disulfenylation of imidazo[1,2-a]pyridines using elemental sulfur and haloarenes. acs.org This one-pot reaction involves the formation of two C–S–C bonds and demonstrates broad substrate scope. acs.org Copper catalysts have also been used for the intramolecular sulfenocyclization of 2-(2-halophenyl)imidazo[1,2-a]pyridines to yield benzothieno-imidazo[1,2-a]pyridines. acs.org These metal-mediated approaches provide reliable pathways to functionalized imidazo[1,2-a]pyridines under relatively mild conditions. acs.org
Metal-Free Approaches to Thiolated Imidazo[1,2-a]pyridines
Growing environmental concerns have spurred the development of metal-free synthetic methods. sci-hub.se In the context of thiolated imidazo[1,2-a]pyridines, several effective metal-free protocols have been established. One innovative method utilizes diethylaminosulfur trifluoride (DAST) as a novel sulfur source for the synthesis of bis(imidazo[1,2-α]pyridine-3-yl)sulfanes. nih.govacs.org This nucleophilic strategy exhibits good functional group tolerance and proceeds under mild conditions. nih.govacs.org
Another significant metal-free approach is the iodine-catalyzed regioselective thiolation using sulfonyl hydrazides as a thiol surrogate. scispace.com Furthermore, direct C-H bond sulfenylation can be achieved without any transition-metal catalyst, for instance, by using cesium carbonate in an ionic liquid, which promotes the reaction between imidazo[1,2-a]pyridines and disulfides. rsc.org These methods represent a sustainable shift away from traditional metal-catalyzed reactions. researchgate.net
Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis
The synthesis of imidazo[1,2-a]pyridines has increasingly incorporated the principles of green chemistry to create more sustainable and environmentally benign processes. acs.org A key focus has been the use of greener solvents and reagents, as well as alternative energy sources.
Several methods utilize molecular oxygen from the air as a green and terminal oxidant, producing water as the sole byproduct. organic-chemistry.orgrsc.org This avoids the need for stoichiometric, often hazardous, chemical oxidants. The use of environmentally friendly solvents like water and ethanol is another significant green approach. rsc.orgacs.org For instance, an efficient synthesis of imidazo[1,2-a]pyridine derivatives has been developed in aqueous micellar media. acs.org
Alternative energy sources are also being employed to drive these reactions under milder conditions. Visible light-mediated synthesis, often using photoredox catalysts, allows reactions to occur at room temperature, reducing energy consumption. mdpi.comrsc.org Similarly, electrochemical methods provide an efficient pathway for the synthesis of imidazo[1,2-a]pyridines, proceeding in a simple undivided cell and exhibiting high atom economy without the need for external oxidants. rsc.org These green methodologies are not only more sustainable but are also often more cost-effective and safer to perform. rsc.org
Mechanistic Investigations of Imidazo 1,2 a Pyridine Reactions
Elucidation of Reaction Pathways and Transition States
The formation of the imidazo[1,2-a]pyridine (B132010) scaffold and its subsequent reactions proceed through various pathways, often involving key intermediates and transition states that have been elucidated through both experimental and computational methods. researchgate.netrsc.org
One common route to imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones. acs.orgresearchgate.net The proposed mechanism for this reaction begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine (B139424) on the α-bromoacetophenone, followed by cyclization to form the final product. researchgate.net In a variation, the in-situ generation of α-bromoacetophenones from acetophenones using N-bromosuccinimide (NBS) in the presence of water has been reported. researchgate.net The enol form of the acetophenone (B1666503) attacks the bromine cation released from NBS to generate the α-bromoacetophenone intermediate. researchgate.net
Another well-studied pathway is the multi-component reaction involving 2-aminopyridines, aldehydes, and isonitriles, often referred to as the Groebke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.org This reaction is thought to proceed through the formation of an imine from the aldehyde and 2-aminopyridine, which then undergoes a [4+1] cycloaddition with the isonitrile. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into these reaction mechanisms. For instance, in the synthesis of 3-substituted imidazo[1,2-a]pyridines via formimidamide chemistry, quantum chemical calculations revealed a preference for an intramolecular Mannich-type addition over a pericyclic 1,5-electrocyclization. rsc.org This preferred pathway involves a Baldwin-allowed 5-exo-trig cyclization, which is energetically more favorable than the formally anti-Baldwin 5-endo-trig process. rsc.org
The functionalization of the imidazo[1,2-a]pyridine core, particularly at the C3 position, has also been mechanistically scrutinized. A catalyst-free arylomethylation reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acid is proposed to initiate with the nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid. nih.gov This is followed by complexation with the boronic acid, phenyl migration, and a final decarboxylation step to yield the C3-functionalized product. nih.gov
Visible light-induced functionalizations have also been mechanistically explored. For example, the C3-formylation of imidazo[1,2-a]pyridines with tetramethylethylenediamine (TMEDA) is suggested to proceed via a superoxide (B77818) radical pathway. mdpi.com Similarly, the decarboxylative aminoalkylation with N-aryl glycines is proposed to involve the formation of an α-amino radical, which is then oxidized to an imine intermediate that undergoes electrophilic addition to the imidazo[1,2-a]pyridine. mdpi.com
The table below summarizes some of the proposed intermediates in various imidazo[1,2-a]pyridine reactions.
| Reaction Type | Proposed Intermediate(s) | Reference(s) |
| Condensation of 2-aminopyridine and α-haloketone | α-bromoacetophenone | researchgate.net |
| Catalyst-free arylomethylation | Imidazopyridine/glyoxylic acid adduct, boronic acid complex | nih.gov |
| Visible light-induced C3-formylation | Superoxide radical | mdpi.com |
| Visible light-induced decarboxylative aminoalkylation | α-amino radical, imine intermediate | mdpi.com |
| Synthesis via formimidamide chemistry | Imino pyridinium (B92312) salts | rsc.org |
Role of Catalysis in Imidazo[1,2-a]pyridine Formation and Functionalization
Catalysis plays a pivotal role in the synthesis and functionalization of imidazo[1,2-a]pyridines, with a wide range of catalysts, including transition metals, metal-free systems, and photocatalysts, being employed to enhance reaction efficiency, selectivity, and scope. rsc.orgnih.gov
Transition-Metal Catalysis:
Copper catalysts are among the most extensively used for the synthesis of imidazo[1,2-a]pyridines. Copper(I) iodide (CuI) has been utilized in aerobic oxidative syntheses from 2-aminopyridines and acetophenones, with mechanistic studies suggesting a catalytic Ortoleva-King type reaction. organic-chemistry.org Copper-catalyzed three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes have also been developed, where a combination of CuI and a co-catalyst like NaHSO₄·SiO₂ is effective. acs.orgnih.gov In some cases, the in-situ generation of a dynamic Cu(II)/Cu(I) catalytic system, for instance from CuSO₄ and sodium ascorbate, has proven efficient for domino A³-coupling reactions in aqueous micellar media. acs.org
Iron catalysts have also been employed. For example, FeBr₃ can catalyze the functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes through an aerobic oxidative cross-dehydrogenative coupling process, where O₂ acts as the primary oxidant. rsc.org
Metal-Free and Oxidant-Mediated Catalysis:
Metal-free catalytic systems offer environmentally benign alternatives. A combination of flavin and iodine has been shown to catalyze the aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org Iodine itself, under ultrasonic irradiation, can act as a catalyst for the three-component coupling of 2-aminopyridines, acetophenones, and dimedone in water. acs.org
Base-catalyzed methods are also prevalent for the functionalization of imidazo[1,2-a]pyridines. For instance, potassium tert-butoxide can promote the C-3 arylation of these heterocycles. bohrium.comresearchgate.net
Photocatalysis and Electrochemical Methods:
Visible light-mediated reactions have emerged as a powerful tool for the functionalization of imidazo[1,2-a]pyridines. mdpi.com These methods often proceed through radical pathways initiated by a photocatalyst. rsc.org For example, chlorophyll (B73375) has been used as a photocatalyst for the C3-arylation of imidazo[1,2-a]pyridines with diazonium salts. mdpi.com
Electrochemical methods provide another green approach. The intermolecular C–N bond formation and cyclization of ketones with 2-aminopyridines can be achieved electrochemically using catalytic hydriodic acid as a redox mediator in a simple undivided cell. rsc.org
The following table provides an overview of different catalytic systems used in imidazo[1,2-a]pyridine synthesis and functionalization.
| Catalyst Type | Example Catalyst(s) | Reaction Type | Reference(s) |
| Transition Metal | CuI, CuSO₄/Sodium Ascorbate, FeBr₃ | Synthesis and Functionalization | acs.orgorganic-chemistry.orgrsc.org |
| Metal-Free | Flavin/Iodine, Molecular Iodine, Potassium tert-butoxide | Synthesis and Functionalization | organic-chemistry.orgacs.orgbohrium.comresearchgate.net |
| Photocatalyst | Chlorophyll, CsPbBr₃ | Functionalization | mdpi.com |
| Electrochemical | Hydriodic acid (redox mediator) | Synthesis | rsc.org |
Stereochemical Aspects and Regioselectivity in Imidazo[1,2-a]pyridine Synthesis
The control of stereochemistry and regioselectivity is a critical aspect of imidazo[1,2-a]pyridine synthesis, as the substitution pattern on the heterocyclic core significantly influences its biological activity. researchgate.netresearchgate.net
Regioselectivity:
The functionalization of the imidazo[1,2-a]pyridine ring system predominantly occurs at the C3 position due to its higher electrophilicity. researchgate.net However, methods for the regioselective synthesis of both 2- and 3-substituted imidazo[1,2-a]pyridines have been developed. For instance, the reaction of 2-aminopyridine derivatives with gem-dibromovinyl compounds can lead to either 2- or 3-substituted products depending on the reaction conditions and the nature of the substituents. researchgate.net A proposed mechanism involves a tandem nucleophilic substitution or addition followed by cyclization. researchgate.net
Computational methods, such as the determination of pKa values and N-basicities, have been instrumental in developing regioselective functionalization strategies for related scaffolds like imidazo[1,2-a]pyrazine. rsc.org These calculations help in predicting the most reactive sites for metalation, allowing for controlled functionalization. rsc.org
In some cases, the choice of catalyst and reaction conditions can dictate the regioselectivity. For example, in the synthesis of phenylimidazo[2,1-a]isoquinolines, a related heterocyclic system, the regioselectivity is influenced by the electronic and steric factors of the substituents on the starting materials. sci-hub.se
Stereochemistry:
While the core imidazo[1,2-a]pyridine is achiral, the introduction of substituents can create chiral centers. In such cases, the stereochemical outcome of the reaction becomes important. For instance, in the development of potent PDGFR inhibitors based on the imidazo[1,2-a]pyridine scaffold, it was found that the absolute configuration of a chiral amine substituent played a significant role in the compound's potency. nih.gov This highlights the importance of stereocontrolled synthesis in developing biologically active imidazo[1,2-a]pyridine derivatives.
The table below summarizes key factors influencing regioselectivity and stereochemistry in imidazo[1,2-a]pyridine synthesis.
| Aspect | Influencing Factors | Example | Reference(s) |
| Regioselectivity | Electronic properties of the ring, reaction conditions, nature of substituents, catalyst choice. | C3-functionalization is generally favored. Selective synthesis of 2- or 3-substituted derivatives is possible by tuning reaction conditions. | researchgate.netresearchgate.net |
| Stereochemistry | Introduction of chiral substituents. | The absolute configuration of a chiral amine substituent affects the biological activity of imidazo[1,2-a]pyridine-based inhibitors. | nih.gov |
Advanced Spectroscopic and Analytical Characterization in Imidazo 1,2 a Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of imidazo[1,2-a]pyridine (B132010) derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively, allowing for the comprehensive assembly of the molecular framework.
In the ¹H NMR spectra of imidazo[1,2-a]pyridine derivatives, the protons on the pyridine (B92270) and imidazole (B134444) rings exhibit characteristic chemical shifts and coupling patterns. For instance, in related 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, the proton at position 5-H typically appears as a doublet at a downfield chemical shift, often around δ 8.8-8.9 ppm. nih.gov The protons at positions 6-H and 7-H usually present as triplets, while the 8-H proton is a doublet, with their exact shifts influenced by the nature and position of substituents. nih.gov The presence of a thiol group at the 5-position in Imidazo[1,2-a]pyridine-5-thiol would significantly influence the electronic environment and, consequently, the chemical shifts of the neighboring protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the fused ring system of imidazo[1,2-a]pyridines resonate at distinct chemical shifts, which are sensitive to substituent effects. ijcce.ac.irrsc.org For example, the carbonyl carbon in some derivatives has been observed at δ 184.52 ppm. ijcce.ac.ir The attachment of a thiol group would cause a characteristic shift in the resonance of the C-5 carbon.
The table below summarizes typical ¹H NMR chemical shifts for protons on the imidazo[1,2-a]pyridine core, based on data from related structures.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| 5-H | ~8.8-9.5 | d |
| 6-H | ~6.8-7.0 | t or m |
| 7-H | ~7.2-7.4 | t or m |
| 8-H | ~7.5-7.7 | d |
| Note: These are approximate values based on related imidazo[1,2-a]pyridine derivatives and can vary significantly with substitution. nih.govijcce.ac.ir |
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for providing highly accurate mass measurements, which aids in the unambiguous confirmation of the molecular formula. acs.org
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. In techniques like electrospray ionization (ESI), protonated molecules [M+H]⁺ are commonly observed. innovareacademics.inresearchgate.net The fragmentation pattern observed in the mass spectrum can help to confirm the structure by showing the loss of specific fragments. The purity of synthesized imidazo[1,2-a]pyridine derivatives is also routinely assessed using MS, often in conjunction with liquid chromatography (LC-MS). researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
In the IR spectrum of an this compound, several characteristic absorption bands would be expected. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. ijcce.ac.irinnovareacademics.in The C=C and C=N stretching vibrations within the fused heterocyclic ring system would give rise to absorptions in the 1400-1650 cm⁻¹ range. innovareacademics.inscispace.com A crucial band for this compound would be the S-H stretching vibration, which is typically weak and appears in the range of 2550-2600 cm⁻¹. The presence of this band would provide strong evidence for the thiol functional group.
The table below outlines some of the expected IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| S-H | Stretching | 2550-2600 (weak) |
| C=C, C=N | Stretching | 1400-1650 |
| C-N | Stretching | 1320-1350 |
| Note: These are general ranges and the exact frequencies can be influenced by the molecular environment. ijcce.ac.irinnovareacademics.in |
X-Ray Diffraction for Solid-State Structure Determination
For this compound, a successful single-crystal X-ray diffraction study would confirm the planarity of the fused ring system and provide the exact orientation of the thiol group relative to the rings. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the thiol group or π–π stacking between the aromatic rings, which govern the crystal packing. iucr.org Studies on related imidazo[1,2-a]pyridine derivatives have shown that the planarity of the ring system can be influenced by the steric bulk of substituents. iucr.org
Surface Analysis Techniques in Related Studies (e.g., SEM, AFM, XPS)
While not always directly applied to the characterization of the pure compound itself, surface analysis techniques are crucial in studies where imidazo[1,2-a]pyridine derivatives are incorporated into materials or used in surface-related applications, such as corrosion inhibition or the development of nanoparticles. frontiersin.orgresearchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. In studies of corrosion inhibitors, SEM has been used to visualize the protective film formed by imidazo[1,2-a]pyridine derivatives on a metal surface. researchgate.netresearchgate.net
Atomic Force Microscopy (AFM) can provide three-dimensional surface profiles at the nanoscale. It has been used to assess the surface roughness of materials before and after treatment with imidazo[1,2-a]pyridine-based compounds and to characterize nanoparticles incorporating these derivatives. researchgate.netresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS has been employed to analyze the composition of protective films formed by related inhibitors on metal surfaces, confirming the presence of nitrogen, carbon, and oxygen from the inhibitor molecule. frontiersin.org
These surface analysis techniques provide valuable insights into the behavior and application of imidazo[1,2-a]pyridine derivatives in various material science contexts.
Computational Chemistry and Theoretical Studies of Imidazo 1,2 a Pyridine Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a prominent method for appraising the structural and spectral properties of organic compounds, including the imidazo[1,2-a]pyridine (B132010) system. nih.gov This quantum chemical simulation technique is a valuable tool for determining optimized molecular structures and identifying reactive sites. nih.gov Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G++(d,p), to ensure reliable and accurate results that can be correlated with experimental data. acs.orgresearchgate.net
A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional conformation of a molecule, corresponding to its minimum energy state. nih.gov For imidazo[1,2-a]pyridine systems, DFT calculations are employed to determine key geometric parameters like bond lengths and bond angles. researchgate.net The results of these optimizations are often in good agreement with experimental data obtained from X-ray crystallography, thereby validating the computational model. researchgate.net This process is fundamental for understanding the molecule's structure-reactivity relationship. nih.gov
Table 1: Selected Optimized Geometric Parameters for Imidazo[1,2-a]pyridine Note: This data is for the parent Imidazo[1,2-a]pyridine molecule and serves as a representative example.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C1–C2 | 1.38 Å |
| Bond Length | C3–C5 | 1.40 Å |
| Bond Length | C5–N7 | 1.38 Å |
| Bond Angle | C1-C2-C3 | 120.5° |
| Bond Angle | N7-C5-N6 | 108.2° |
| Bond Angle | C5-N6-C9 | 107.5° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org In imidazo[1,2-a]pyridine derivatives, the distribution of HOMO and LUMO orbitals is typically delocalized over the molecule, with the LUMO often localized on the imidazopyridine moiety. researchgate.net This analysis indicates that charge transfer occurs within the molecule, influencing its electronic properties. malayajournal.org
Table 2: FMO Parameters for a Representative Imidazo[1,2-a]pyridine Derivative Note: The following data is illustrative for a derivative within the imidazo[1,2-a]pyridine class and not specific to the 5-thiol variant.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.28 |
| LUMO Energy | -1.27 |
| Energy Gap (ΔE) | 4.01 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govmalayajournal.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. nih.gov Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov Green regions represent neutral potential. For imidazo[1,2-a]pyridine derivatives, MEP maps help identify the most reactive parts of the molecule, providing insights into its intermolecular interactions. acs.org
The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for analyzing electron density to define atomic interactions and bond properties within a molecular system. acs.orgamercrystalassn.org QTAIM helps in understanding the nature of chemical bonds and non-covalent interactions. nih.gov
Complementing this, Reduced Density Gradient (RDG) analysis is used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. nih.govtandfonline.com The RDG is plotted against the electron density, where different types of interactions are represented by distinct colors in a 3D plot. nih.gov For instance, blue indicates strong, attractive interactions like hydrogen bonds, green signifies weak van der Waals interactions, and red denotes repulsive interactions. nih.govresearchgate.net These analyses are crucial for understanding the supramolecular chemistry of imidazo[1,2-a]pyridine systems. tandfonline.com
Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, are used to quantify the reactivity and stability of molecules. nih.govacs.org These parameters, including chemical hardness (η), softness (S), electrophilicity (ω), and electronic chemical potential (μ), are calculated using DFT. acs.org Chemical hardness measures the resistance to change in electron distribution, with harder molecules being less reactive. acs.org The electrophilicity index quantifies the ability of a molecule to accept electrons. acs.org These descriptors provide a quantitative basis for comparing the reactivity of different imidazo[1,2-a]pyridine derivatives. nih.gov
Table 3: Definitions of Global Chemical Reactivity Descriptors
| Descriptor | Symbol | Formula | Description |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or polarization of the electron cloud. |
| Chemical Softness | S | 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from an equilibrium state. acs.org |
| Electrophilicity Index | ω | μ² / (2η) | Measures the propensity of a species to accept electrons. acs.org |
In Silico Predictions for Biological Activity and Interaction Mechanisms
In silico techniques, particularly molecular docking, have become indispensable in medicinal chemistry for predicting the biological activity of compounds by modeling their interaction with specific biological targets. nih.gov Numerous studies have employed these methods to investigate the potential of Imidazo[1,2-a]pyridine derivatives against a wide array of diseases, including cancer, tuberculosis, and viral infections. nih.govnih.govresearchgate.net
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. For Imidazo[1,2-a]pyridine analogues, these studies have identified key structural features and intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern their binding to enzyme active sites or receptor pockets. nih.govresearchgate.net
For instance, docking studies of Imidazo[1,2-a]pyridine-based compounds against Mycobacterium tuberculosis targets like enoyl acyl carrier protein reductase (InhA) and ATP synthase have been instrumental in understanding their anti-tubercular activity. nih.govresearchgate.netrsc.org These computational models help rationalize structure-activity relationships (SAR) observed in experimental assays, revealing how different substituents on the Imidazo[1,2-a]pyridine core can enhance binding affinity and inhibitory potential. nih.govnih.gov In one study, docking of Imidazo[1,2-a]pyridine amides into the active site of enoyl acyl carrier protein reductase revealed hydrogen bonding with the key amino acid residue TYR-158, providing a rationale for the observed inhibitory activity. nih.gov
Similarly, in the context of anticancer research, docking simulations have been used to predict the binding of Imidazo[1,2-a]pyridine hybrids to targets like human leukotriene A4 hydrolase (LTA4H) and oxidoreductase, a key enzyme in breast cancer. researchgate.netchemmethod.com Such studies guide the synthesis of new derivatives with improved cytotoxic profiles by optimizing interactions with crucial amino acid residues in the target's active site. researchgate.netchemmethod.com For example, a study on novel hybrids identified a derivative, HB7, with a strong binding affinity (S score of -11.237 kcal/mol) to LTA4H. chemmethod.com Another investigation found that a synthesized derivative exhibited a high binding energy of -9.207 kcal/mol with oxidoreductase, interacting with essential residues like His 222, Tyr 216, and Lys 270. researchgate.net
The predictive power of these computational methods allows for the rapid screening of virtual libraries of Imidazo[1,2-a]pyridine derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov
| Imidazo[1,2-a]pyridine Derivative Class | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine amides (IPAs) | M. tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA) | Not Specified | TYR-158 (H-bond), PRO-156 (aromatic) | Anti-tubercular |
| Imidazo[1,2-a]pyridine hybrids (e.g., HB7) | Human Leukotriene A4 Hydrolase (LTA4H) | -11.237 | Not Specified | Anticancer, Antioxidant |
| 1-(4-phenoxyphenyl)ethan-1-one based derivatives (Compound C) | Oxidoreductase (Breast Cancer) | -9.207 | His 222, Tyr 216, Lys 270 | Anticancer |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis QcrB | Not Specified | Not Specified | Anti-tubercular |
| 3-Amino-imidazo[1,2-a]-pyridines | M. tuberculosis Glutamine Synthetase (MtGS) | Not Specified | ATP-binding site residues | Anti-tubercular |
Theoretical Insights into Stability and Reactivity of Imidazo[1,2-a]pyridine-5-thiol Analogues
Theoretical chemistry, particularly methods based on Density Functional Theory (DFT), offers profound insights into the intrinsic electronic properties of molecules, which in turn dictate their stability and reactivity. scirp.org For analogues of this compound, DFT calculations can elucidate the molecular structure, electron density distribution, and frontier molecular orbitals (FMOs), providing a foundation for understanding their chemical behavior. nih.govsemanticscholar.org
The stability of a molecule can be correlated with its HOMO-LUMO energy gap (ΔE). A larger energy gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net Theoretical studies on Imidazo[1,2-a]pyridine N-acylhydrazone derivatives, for example, have used DFT to calculate this gap and other quantum chemical descriptors like chemical hardness (η) and softness (S) to compare the relative stability of different analogues. scirp.org Such analyses are crucial for predicting which derivatives will be more stable under physiological conditions.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. scirp.org These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Imidazo[1,2-a]pyridine systems, MEP analysis can pinpoint the most likely sites for metabolic attack or for non-covalent interactions with biological targets. Studies have shown that nitrogen atoms within the heterocyclic system are often identified as potential nucleophilic sites. scirp.org
| Analogue/Derivative Class | Parameter | Significance | Typical Findings |
|---|---|---|---|
| Imidazo[1,2-a]pyridine N-acylhydrazones | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | Larger gap implies higher stability. Varies with substituents. |
| Imidazo[1,2-a]pyridine systems | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Nitrogen atoms of the heterocyclic core are often nucleophilic sites. |
| Imidazo[1,2-a]pyridine N-acylhydrazones | Chemical Hardness (η) | Measures resistance to change in electron distribution. | Higher hardness correlates with greater stability. |
| Imidazo[1,2-a]pyridine N-acylhydrazones | Chemical Softness (S) | Reciprocal of hardness, indicates reactivity. | Higher softness suggests greater reactivity. |
| Imidazo[1,2-a]pyrimidine (B1208166) Schiff bases | Frontier Molecular Orbitals (FMO) | Determine the molecule's ability to donate or accept electrons. | Analysis helps understand charge transfer interactions. |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives
Systematic Modification of the Imidazo[1,2-a]pyridine (B132010) Scaffold
Systematic modification of the imidazo[1,2-a]pyridine core at its various positions has been a key strategy in the development of potent biological agents. The scaffold offers several sites for substitution, primarily at the C2, C3, C5, C6, C7, and C8 positions, with each modification influencing the compound's interaction with its biological target.
Modifications at the C2 and C3 Positions: The C2 and C3 positions of the imidazole (B134444) ring are frequently targeted for modification.
C2 Position: Attaching a 4-fluorophenyl substituent at the C2 position has been shown to be critical for potent anticonvulsant activity in several series of compounds. nih.gov In a study of 5-lipoxygenase (5-LO) inhibitors, a 2-(4-morpholinophenyl) group was identified as a key feature for high potency. nih.gov
C3 Position: Functionalization at the C3 position is a significant synthetic transformation that leads to products with diverse biological activities. researchgate.net For instance, the introduction of carboxamide groups at this position has been explored for developing antitubercular agents. nih.gov SAR studies revealed that C3-aminated derivatives of the scaffold demonstrate enhanced bioactivity. researchgate.net
Modifications at the C5, C6, and C8 Positions: The pyridine (B92270) ring of the scaffold has also been extensively studied.
C5 Position: While less explored than C3, the C5 position is a viable site for modification. Visible light-induced C5-alkylation has been developed, expanding the toolkit for creating structural diversity at this site. mdpi.com
C6 Position: Investigation into c-Met inhibitors revealed that introducing heteroaryl or phenyl substituents at the 6-position significantly impacts activity. For example, benzonitrile (B105546) analogues with polar cyano groups at the 6-position demonstrated improved inhibition of c-Met. nih.gov
C8 Position: The electronic properties of substituents at the C8 position can be critical. In the context of c-Met inhibition, an 8-fluoro group was found to be favorable, mimicking the electron-deficient nature of a nitrogen atom and maintaining a crucial π-π stacking interaction with the Tyr-1230 residue of the enzyme. nih.gov In contrast, a bulky trifluoromethyl (CF3) group at C8 led to a loss of inhibitory activity, likely due to steric hindrance preventing the molecule from entering the binding pocket. nih.gov
These examples underscore the importance of systematically altering the scaffold to probe the steric and electronic requirements of the target binding site, thereby guiding the design of more effective therapeutic agents.
Impact of Substituent Effects on Biological Activity
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the physicochemical properties of their substituents. The interplay of electronic effects, lipophilicity, and steric factors determines the potency and selectivity of these compounds.
Electronic and Polarity Effects: The electronic nature of substituents on the imidazo[1,2-a]pyridine core can dictate binding affinity.
For c-Met inhibitors, an electron-deficient bicyclic ring system is positively correlated with the strength of the π-π interaction with the Tyr-1230 residue, which is critical for inhibition. nih.gov The substitution of a carbon with a more electronegative fluorine atom at the C8 position (C-F) was used to mimic the properties of a nitrogen atom, thereby maintaining the electron deficiency of the ring. nih.gov
The addition of polar groups, such as a cyano (CN) group, on a 6-phenyl substituent was found to have a significant positive influence on cellular activity against c-Met. nih.gov
Steric Effects: The size and shape of substituents are crucial for ensuring a proper fit within the target's binding site.
A bulky C8-CF3 substituent resulted in a complete loss of c-Met inhibitory activity because it could not be accommodated within the enzyme's pocket. nih.gov
In a series of antitubercular agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides showed that bulky and more lipophilic biaryl ethers led to nanomolar potency. nih.gov
In the development of STAT3 inhibitors, systematic structural optimization was performed specifically to improve the metabolic stability of lead compounds. nih.gov
For antitubercular imidazo[1,2-a]pyridine ethers, the general SAR indicated that the bridgehead nitrogen and an attached phenyl ring were essential for maintaining biological activity, highlighting the importance of the core lipophilic structure. nih.gov
The following table summarizes the impact of various substitutions on the biological activity of imidazo[1,2-a]pyridine derivatives based on published research.
| Position | Substituent/Modification | Property | Biological Target/Activity | Outcome | Reference |
| C2 | 4-Fluorophenyl | Electronic | Anticonvulsant Activity | Potent Activity | nih.gov |
| C6 | Phenyl with polar cyano group | Polarity | c-Met Inhibition | Improved Cellular Activity | nih.gov |
| C8 | Fluoro (F) | Electronic (Electron-withdrawing) | c-Met Inhibition | Maintained π-π interaction, potent inhibition | nih.gov |
| C8 | Trifluoromethyl (CF3) | Steric (Bulky) | c-Met Inhibition | Loss of Activity | nih.gov |
| C3 | Bulky, lipophilic biaryl ethers | Lipophilicity/Steric | Antitubercular Activity | Nanomolar Potency | nih.gov |
Pharmacophore Elucidation and Optimization for Imidazo[1,2-a]pyridine-5-thiol Analogues
Detailed pharmacophore models and specific optimization studies for analogues of this compound are not extensively documented in the currently available scientific literature.
However, broader pharmacophore studies on the general imidazo[1,2-a]pyridine scaffold provide insights into the key features required for biological activity. For instance, in the development of anticonvulsant agents, a general pharmacophore was identified that includes the imidazo[1,2-a]pyridine core as a central scaffold, a hydrogen bond acceptor feature, and specific substituent vectors. nih.gov The design of novel compounds often involves attaching known biologically active pharmacophores, such as pyrazoline, cyanopyridine, or 2-aminopyrimidine (B69317) systems, to the core scaffold to create hybrid molecules with desired therapeutic effects. nih.gov For a series of 5-lipoxygenase inhibitors, the key pharmacophoric elements were identified as the central imidazo[1,2-a]pyridine scaffold, a cyclohexyl moiety, and an aromatic system. fao.orgnih.gov These studies highlight a common strategy where the imidazo[1,2-a]pyridine acts as a rigid core to correctly orient functional groups (pharmacophoric features) for optimal interaction with a biological target.
Scaffold Hopping Strategies in Imidazo[1,2-a]pyridine Drug Discovery
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel, patentable core structures that retain the essential pharmacophoric features of a known active compound while offering improved properties such as potency, selectivity, or metabolic stability. This technique has been successfully applied in the context of imidazo[1,2-a]pyridine drug discovery.
One key driver for scaffold hopping is to address metabolic liabilities. For example, electron-deficient aromatic systems like imidazo[1,2-a]pyrimidine (B1208166) were found to be susceptible to metabolism by aldehyde oxidase (AO). To mitigate this, a scaffold hopping strategy was employed to replace the imidazo[1,2-a]pyrimidine core with an imidazo[1,5-a]pyridine (B1214698) scaffold, which successfully avoided AO-based metabolism. nih.gov
Scaffold hopping can also lead to the discovery of compounds with significantly enhanced potency. In one notable example, a scaffold-hopping approach was applied to the natural product aurones, which are known anticancer agents. This led to the design and synthesis of 2-arylideneimidazo[1,2-a]pyridinones as novel topoisomerase IIα inhibitors. nih.gov The resulting compounds, featuring the imidazo[1,2-a]pyridine core, exhibited antiproliferative activities that were manifold higher than the parent aurones, demonstrating a successful implementation of the strategy. nih.gov
Furthermore, the imidazo[1,2-a]pyridine scaffold itself can be utilized as a replacement for other core structures. In a search for novel covalent inhibitors of KRAS G12C, a scaffold hopping strategy was used to install the necessary covalent warhead onto the imidazo[1,2-a]pyridine backbone, leading to the identification of a potent anticancer agent.
Computational methods based on 3D shape and electrostatic similarity are often employed to guide scaffold hopping exercises. These techniques help identify new scaffolds that can maintain the crucial pharmacophoric features and substituent orientations of the original lead compound, increasing the probability of retaining biological activity.
Mechanistic Pharmacology and Biological Target Engagement of Imidazo 1,2 a Pyridine Derivatives
Molecular Mechanisms of Action in Anticancer Research
Derivatives of imidazo[1,2-a]pyridine (B132010) have been extensively investigated for their potential as anticancer agents. Their therapeutic effects are attributed to a variety of molecular mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, the induction of cellular stress, and the activation of programmed cell death pathways.
A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases that are crucial for tumor growth and survival.
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can be a driver in acute myeloid leukemia (AML). nih.govnih.gov Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent type-I inhibitors of FLT3. nih.gov These compounds have shown the ability to overcome resistance to other FLT3 inhibitors caused by secondary mutations in the kinase domain, such as at the D835 and F691 residues. nih.govnih.gov One particular compound, 5o , demonstrated equal effectiveness against both the wild-type FLT3 with internal tandem duplication (FLT3-ITD) and its resistant mutants. nih.govnih.gov
PI3K/mTOR Inhibition: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in various cancers. Imidazo[1,2-a]pyridine derivatives are known to be potent inhibitors of PI3K/mTOR, which can lead to the induction of apoptosis and cell cycle arrest. nih.gov
NEK2 Inhibition: NIMA-related kinase 2 (NEK2) is a serine/threonine kinase that plays a role in cell cycle regulation. The optimization of a NEK2 inhibitor led to the discovery of imidazo[1,2-a]pyridine-thiophene derivatives with potent FLT3 inhibitory activity, highlighting a scaffold-hopping approach in kinase inhibitor design. nih.govnih.gov
Table 1: Kinase Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Kinase(s) | Key Findings |
|---|---|---|
| Imidazo[1,2-a]pyridine-thiophene derivatives | FLT3, FLT3 mutants (D835V, F691L) | Identified as type-I inhibitors; overcome acquired resistance. nih.govnih.gov |
| Imidazo[1,2-a]pyridine derivatives | PI3K/mTOR | Induce apoptosis and cell cycle arrest. nih.gov |
| Imidazo[1,2-a]pyridine-thiophene derivatives | NEK2 (initial scaffold) | Optimization led to potent FLT3 inhibitors. nih.govnih.gov |
Another significant anticancer mechanism of imidazo[1,2-a]pyridine derivatives involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death.
Selenylated imidazo[1,2-a]pyridine derivatives, such as MRK-107 , have been shown to be selective and redox-active compounds. nih.gov These compounds increase the generation of ROS and subsequent oxidative damage in colon cancer cells. nih.gov Similarly, novel imidazo[1,2-a]pyridine derivatives have been found to markedly increase the activity of NADPH oxidase (NOX), leading to ROS-mediated apoptosis in non-small cell lung cancer cells. nih.gov Copper-imidazo[1,2-a]pyridine complexes have also been demonstrated to induce ROS. researchgate.net This pro-oxidant activity is a key component of their antiproliferative effects. nih.gov
The induction of apoptosis (programmed cell death) and cell senescence (irreversible growth arrest) are crucial outcomes of the anticancer activity of imidazo[1,2-a]pyridine derivatives.
Apoptosis: Selenylated imidazo[1,2-a]pyridines have been shown to activate caspases-3/7, key executioner enzymes in the apoptotic cascade, in colon cancer cells. nih.gov The apoptotic effects of imidazo[1,2-a]pyridine-thiophene derivatives have been confirmed through Annexin V/PI staining in AML cell lines. nih.gov Furthermore, some derivatives induce apoptosis in non-small cell lung cancer by impairing the mitochondrial membrane potential and altering the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov
Cell Senescence: When apoptosis is not triggered, the induction of cell senescence serves as an alternative tumor-suppressing mechanism. nih.gov Selenylated imidazo[1,2-a]pyridines have been found to induce cell senescence in chronic myeloid leukemia cells, which is linked to their ability to induce oxidative stress. nih.gov
Imidazo[1,2-a]pyridine derivatives can modulate key cellular signaling pathways that are essential for cancer cell growth, proliferation, and survival.
A selenylated imidazo[1,2-a]pyridine, IP-Se-06 , has been shown to inhibit the Akt/mTOR/HIF-1α and MAPK signaling pathways in glioblastoma cells. researchgate.net This inhibition contributes to its antiproliferative effect and the induction of apoptosis. researchgate.net The ability of these compounds to interfere with such fundamental signaling cascades underscores their potential as multi-targeted anticancer agents.
Antimicrobial and Antituberculosis Action Mechanisms
In addition to their anticancer properties, imidazo[1,2-a]pyridine derivatives have shown promise as antimicrobial agents, with notable activity against Mycobacterium tuberculosis.
Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com Chalcone derivatives of imidazo[1,2-a]pyrimidine (B1208166) have shown excellent to good activity against various bacterial strains. derpharmachemica.com
In the context of tuberculosis, imidazo[1,2-a]pyridines have been identified as potent inhibitors of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.netnih.gov Some of these compounds have shown minimum inhibitory concentrations (MICs) in the range of 1.6 to 6.25 μg/mL against the H37Rv strain. nih.gov The mechanism of action for some of these antitubercular agents involves targeting essential cellular processes such as energy generation through oxidative phosphorylation and ATP synthesis. nih.gov Specifically, imidazo[1,2-a]pyridine amides have been identified as inhibitors of QcrB, a subunit of the cytochrome bc1 complex essential for cellular respiration. nih.gov
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Organism(s) | Mechanism of Action / Key Findings |
|---|---|---|
| Imidazo[1,2-a]pyrimidine chalcones | Gram-positive and Gram-negative bacteria | Showed excellent to good antibacterial activity. derpharmachemica.com |
| Imidazo[1,2-a]pyridine derivatives | Mycobacterium tuberculosis (including MDR and XDR strains) | Potent inhibitors with MICs as low as 1.6 μg/mL. nih.gov |
| Imidazo[1,2-a]pyridine amides | Mycobacterium tuberculosis | Inhibit QcrB, a key component of the electron transport chain. nih.gov |
Targeting Specific Bacterial Enzymes (e.g., QcrB ATPase)
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of bacterial enzymes, particularly in the context of developing new antituberculosis agents. rsc.orgnih.gov One of the key targets for these compounds is the ubiquinol cytochrome C reductase (QcrB), a subunit of the cytochrome bcc complex essential for cellular respiration and ATP synthesis in Mycobacterium tuberculosis (Mtb). nih.govnih.gov
A class of imidazo[1,2-a]pyridine amides (IPAs) has shown significant promise in this area. nih.gov For instance, Telacebec (Q203), an IPA currently in clinical trials, targets the QcrB subunit. nih.gov High-throughput screening has identified several imidazo[1,2-a]pyridine compounds as potent inhibitors of Mtb. rsc.orgnih.gov Spontaneous resistant mutants of Mycobacterium bovis BCG generated against these compounds showed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. nih.gov This mutation confers cross-resistance to other related imidazo[1,2-a]pyridine inhibitors, demonstrating a common mechanism of action. nih.gov
Structure-activity relationship (SAR) studies on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides revealed that several derivatives exhibit excellent in vitro activity against drug-susceptible Mtb strains, with MIC90 values in the sub-micromolar range. nih.gov These compounds were also found to be active against multidrug-resistant (MDR) strains of Mtb. nih.gov
| Compound Class | Target Enzyme | Organism | Activity |
| Imidazo[1,2-a]pyridine amides (IPAs) | QcrB ATPase | Mycobacterium tuberculosis | Potent inhibition, with some compounds in clinical trials (e.g., Telacebec) nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB ATPase | Mycobacterium tuberculosis | Excellent in vitro activity against drug-susceptible and multidrug-resistant strains nih.gov |
Anti-inflammatory and Analgesic Mechanisms (e.g., COX-2 Inhibition)
Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their anti-inflammatory and analgesic properties, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. rjpbr.comcbijournal.combenthamdirect.com The COX enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. rjpbr.comcbijournal.com
Several studies have focused on designing and synthesizing novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. rjpbr.combenthamdirect.comingentaconnect.com This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. benthamdirect.com Molecular modeling studies have shown that the methylsulfonyl pharmacophore on these derivatives can insert into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues like Arg-513 and His-90, which contributes to their potency and selectivity. rjpbr.combenthamdirect.com
A range of these compounds have demonstrated significant and specific inhibitory effects on COX-2, with IC50 values in the low micromolar to nanomolar range and high selectivity indices. rjpbr.combenthamdirect.combenthamdirect.comingentaconnect.com For example, certain derivatives have shown IC50 values as low as 0.05 µM for COX-2. rjpbr.combenthamdirect.com The in vivo analgesic activity of these potent COX-2 inhibitors has also been confirmed in animal models. rjpbr.combenthamdirect.com
| Derivative | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 5e | 0.05 | - | rjpbr.com |
| 5f | 0.05 | - | rjpbr.com |
| 5j | 0.05 | - | rjpbr.combenthamdirect.com |
| 5i | - | 897.19 | rjpbr.combenthamdirect.com |
| 6f | 0.07-0.18 (range) | 57-217 (range) | benthamdirect.comingentaconnect.com |
Anticonvulsant Activity and Receptor Interactions
The imidazo[1,2-a]pyridine scaffold is also a key feature in compounds with anticonvulsant properties. nih.govnih.govnih.gov Researchers have designed and synthesized new series of imidazo[1,2-a]pyridines carrying various biologically active pharmacophores, such as pyrazoline, cyanopyridone, cyanopyridine, and aminopyrimidine, to evaluate their potential as anticonvulsant agents. nih.gov
These compounds have been screened for their in vivo anticonvulsant activity using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Certain derivatives, particularly those with a 4-fluorophenyl substituent at the 2nd position of the imidazo[1,2-a]pyridine ring, have displayed potent anticonvulsant activity in these models without showing neurotoxicity in the rotarod test. nih.gov The activity profile of these new compounds was generally more pronounced in the scPTZ test compared to the MES test, suggesting a potential mechanism involving the modulation of GABAergic neurotransmission, as the scPTZ model is sensitive to drugs that enhance GABAergic activity. nih.gov
Antiviral Properties and Mechanism of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antiviral activities. nih.govnih.govmdpi.com The synthesis of derivatives bearing a thioether side chain at the 3-position has yielded compounds with high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Some of these compounds exhibited a therapeutic index superior to 150 for HCMV. nih.gov
More recently, imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been identified as potent broad-spectrum antiviral agents through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. mdpi.com By using a scaffold hopping approach from known DHODH inhibitors, researchers designed and synthesized novel imidazo[1,2-a]pyridine derivatives. mdpi.com Molecular docking studies revealed that these compounds could establish hydrogen bonds and π–π interactions within the DHODH active site. mdpi.com Structure-activity relationship (SAR) analysis highlighted the importance of the carboxylic acid group and the substitution pattern on the imidazo[1,2-a]pyridine core for antiviral potency. mdpi.com
| Virus | Compound Type | Mechanism of Action | Reference |
| Human Cytomegalovirus (HCMV) | 3-thioether imidazo[1,2-a]pyridines | Not specified | nih.gov |
| Varicella-Zoster Virus (VZV) | 3-thioether imidazo[1,2-a]pyridines | Not specified | nih.gov |
| Influenza Virus | Imidazo[1,2-a]pyridine-3-carboxylic acids | DHODH Inhibition | mdpi.com |
| SARS-CoV-2 | Imidazo[1,2-a]pyridine-3-carboxylic acids | DHODH Inhibition | mdpi.com |
In Vitro Biological Screening Methodologies
A variety of in vitro screening methodologies are employed to evaluate the biological activities of imidazo[1,2-a]pyridine derivatives.
For assessing antibacterial activity against M. tuberculosis, the microplate Alamar Blue assay (MABA) is commonly used to determine the minimum inhibitory concentration (MIC) of the compounds. nih.gov
The COX-2 inhibitory activity is often assessed using fluorescent Cayman kits, which provide a quantitative measure of enzyme inhibition. rjpbr.combenthamdirect.com
To determine anticonvulsant activity, in vivo screening methods such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are utilized in animal models. nih.gov The rotarod toxicity test is also employed to assess potential neurotoxicity. nih.gov
For antiviral screening, cell-based assays are used to determine the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) in relevant cell lines (e.g., MDCK and Vero cells), allowing for the calculation of the selectivity index (SI). mdpi.com
Surface plasmon resonance (SPR) experiments can be used to identify and characterize the binding affinities of compounds to their target proteins, such as DHODH. mdpi.com Furthermore, computational methods like molecular docking and molecular dynamics simulations are increasingly used to predict binding modes and the stability of ligand-target interactions, guiding the design of new derivatives. rjpbr.comnih.gov Collaborative virtual screening has also been used to explore large compound libraries and expand the chemical space of hit compounds. researchgate.netrsc.org
Emerging Research Directions and Future Perspectives on Imidazo 1,2 a Pyridine 5 Thiol and Its Analogues
Development of Novel Thiol-Containing Imidazo[1,2-a]pyridine (B132010) Hybrids and Conjugates
The development of hybrid molecules, which combine two or more pharmacophores, is a promising strategy in drug discovery to enhance therapeutic efficacy and overcome drug resistance. The thiol group in imidazo[1,2-a]pyridine-5-thiol serves as a versatile handle for creating novel hybrids and conjugates.
Recent research has focused on synthesizing imidazo[1,2-a]pyridine-based hybrids with various biologically active moieties. For instance, novel imidazo[1,2-a]pyridine derivatives containing S-alkyl/aryl moieties have been synthesized and evaluated for their anticancer activities. tandfonline.com In these studies, a chloroacetamide intermediate of an imidazo[1,2-a]pyridine was reacted with various aliphatic and aromatic thiols to produce the final compounds. tandfonline.com This approach highlights the feasibility of creating diverse libraries of thiol-containing imidazo[1,2-a]pyridine hybrids.
Another area of exploration is the creation of conjugates with other heterocyclic systems. For example, imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized and shown to possess anti-proliferative properties. nih.gov While these examples may not specifically involve a thiol at the 5-position, they establish a proof-of-concept for the development of thiol-containing hybrids. The future direction in this area will likely involve the strategic combination of the this compound core with other pharmacophores known for specific biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects.
Table 1: Examples of Imidazo[1,2-a]pyridine Hybrids and Their Biological Activities
| Hybrid Type | Biological Activity | Reference |
|---|---|---|
| Imidazo[1,2-a]pyridine-S-alkyl/aryl | Anticancer | tandfonline.com |
| Imidazo[1,2-a]pyridine-oxadiazole | Anti-proliferative | nih.gov |
| Imidazo[1,2-a]pyridine-chalcone | Antikinetoplastid | scribd.com |
Rational Design of this compound Derivatives with Enhanced Bioactivity
Rational drug design, guided by an understanding of structure-activity relationships (SAR), is crucial for developing potent and selective therapeutic agents. mdpi.com For imidazo[1,2-a]pyridine derivatives, SAR studies have provided valuable insights into how different substituents on the heterocyclic core influence biological activity. nih.govnih.gov
While specific SAR studies on this compound are not yet widely published, research on related structures, such as imidazo[1,2-a]pyrimidin-5(1H)-ones, has demonstrated the importance of specific substitutions for achieving isoform-selective inhibition of enzymes like phosphatidylinositol 3-kinase (PI3K). nih.gov The rational design of these inhibitors was based on docking models, leading to the synthesis of a novel chemotype with potent activity in a cancer cell line. nih.gov
Future research on this compound derivatives will likely employ similar rational design strategies. The thiol group at the 5-position offers a unique point for modification. Its nucleophilic nature can be exploited for reactions to introduce a variety of substituents. The size, electronics, and hydrogen-bonding capacity of these substituents can be systematically varied to probe interactions with biological targets and to optimize bioactivity. The goal will be to develop derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Advanced Applications of this compound as Chemical Probes and Tools
The inherent fluorescence properties of the imidazo[1,2-a]pyridine scaffold make it an attractive platform for the development of chemical probes and tools for biological research. rsc.orgrsc.org These probes can be used to visualize and quantify specific analytes in biological systems, providing valuable insights into cellular processes.
Derivatives of imidazo[1,2-a]pyridine have been successfully developed as fluorescent probes for detecting metal ions like Fe³⁺ and Hg²⁺ in aqueous media and living cells. rsc.orgrsc.org Furthermore, an imidazo[1,5-α]pyridine-based probe has been designed for the selective detection of thiols, including cysteine, glutathione, and homocysteine. nih.gov This probe utilizes a 2,4-dinitrobenzenesulfonate (B1228243) group as a recognition site that is cleaved by thiols, leading to a fluorescence response. nih.gov
The presence of a thiol group on the imidazo[1,2-a]pyridine core, as in this compound, presents an exciting opportunity for the development of novel chemical probes. The thiol group itself can act as a recognition site for specific analytes or as a point of attachment for other sensing moieties. For example, this compound could be used to develop probes for detecting reactive oxygen species or for studying the role of thiols in biological redox processes. These tools could find applications in cell imaging, diagnostics, and drug discovery. rsc.orgmdpi.com
Integration of Computational and Experimental Approaches in Future Research
The synergy between computational and experimental methods is a powerful paradigm in modern drug discovery and materials science. nih.govresearchgate.netnih.gov For imidazo[1,2-a]pyridine derivatives, the integration of these approaches has already proven to be highly effective.
Molecular docking studies have been widely used to predict the binding modes of imidazo[1,2-a]pyridine derivatives with their biological targets, such as enzymes and receptors. tandfonline.comresearchgate.netnih.gov These computational insights can guide the design of new compounds with improved binding affinity and selectivity. For example, in the development of novel imidazo[1,2-a]pyridine-based anticancer agents, molecular docking was used to study the interactions of the synthesized compounds with caspase-3 and caspase-9, confirming the experimental findings. tandfonline.com Similarly, docking studies were instrumental in the rational design of new COX-2 inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov
In the future, research on this compound and its analogues will greatly benefit from this integrated approach. Computational methods such as quantum mechanics calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the properties of novel derivatives before their synthesis. This will allow for a more focused and efficient experimental effort, accelerating the discovery of new compounds with desired biological activities.
Table 2: Application of Computational and Experimental Approaches in Imidazo[1,2-a]pyridine Research
| Approach | Application | Reference |
|---|---|---|
| Molecular Docking | Predicting binding modes with target enzymes (e.g., caspases, COX-2) | tandfonline.comnih.gov |
| Synthesis and Biological Evaluation | Confirming the activity of computationally designed compounds | tandfonline.comnih.gov |
| QSAR Modeling | Establishing relationships between chemical structure and biological activity | nih.gov |
Overcoming Resistance Mechanisms via this compound Derivatives
The emergence of drug resistance is a major challenge in the treatment of cancer and infectious diseases. waocp.orgsysrevpharm.org Developing new therapeutic agents that can overcome these resistance mechanisms is a critical area of research. The imidazo[1,2-a]pyridine scaffold has shown promise in this regard, with some derivatives exhibiting activity against multidrug-resistant (MDR) strains of bacteria and cancer cells. nih.govnih.gov
For example, certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against MDR and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov In the context of cancer, structural modifications of the imidazo[1,2-a]pyridine core have been explored as a strategy to overcome resistance. waocp.orgnih.gov Co-administration of an imidazo[1,2-a]pyridine derivative with curcumin (B1669340) has been shown to have synergistic anti-inflammatory effects in cancer cell lines, suggesting a potential strategy to enhance therapeutic outcomes. nih.gov
The unique chemical properties of the thiol group in this compound could be leveraged to design derivatives that can overcome resistance mechanisms. For instance, the thiol group could interact with specific targets in resistant cells or could be used to conjugate the imidazo[1,2-a]pyridine core to molecules that can reverse drug efflux pump activity. Future research in this area will focus on the synthesis and evaluation of this compound derivatives in resistant cell lines and animal models to validate their potential as agents to combat drug resistance.
Q & A
Q. What computational tools predict the ADME-Tox profiles of imidazo[1,2-a]pyridine derivatives?
- used SwissADME and ProTox-II to forecast parameters like LogP (1.5–3.2) and hERG inhibition risk. Derivatives with lower topological polar surface area (TPSA < 80 Ų) showed better blood-brain barrier penetration, critical for CNS-targeted drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
